Lofendazam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lofendazam is a compound belonging to the benzodiazepine class, characterized by its imidazole-fused structure. This unique configuration enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. Benzodiazepines are known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects, and Lofendazam is no exception. Its chemical structure includes a benzodiazepine core fused with an imidazole ring, which contributes to its distinct biological activity and potential therapeutic applications.

- Condensation Reactions: The synthesis of Lofendazam typically involves the condensation of o-phenylenediamine with carbonyl compounds. This reaction can be catalyzed by various reagents, leading to the formation of the benzodiazepine framework .

- Cyclization Reactions: The imidazole ring can be formed through cyclization processes involving precursors such as imidazole-2-carbaldehyde and amines, often facilitated by palladium-catalyzed reactions .

- Functionalization: Post-synthesis modifications can include alkylation or acylation to enhance the compound's pharmacological profile.

Lofendazam exhibits significant biological activity, primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors. Its pharmacodynamic properties include:

- Anxiolytic Effects: Like other benzodiazepines, Lofendazam acts as an anxiolytic agent, reducing anxiety levels in clinical settings.

- Sedative Properties: It has sedative effects that can aid in sleep induction and management of insomnia.

- Anticonvulsant Activity: The compound shows promise in controlling seizures, making it relevant for epilepsy treatment.

Studies indicate that Lofendazam's efficacy may be enhanced by its unique structural features compared to other benzodiazepines .

The synthesis of Lofendazam can be achieved through several methods:

- Palladium-Catalyzed Reactions: A common approach involves the use of palladium catalysts for the intramolecular cyclization of precursors like imidazole-2-carbaldehyde with amines. This method allows for efficient formation of the imidazole-fused structure .

- Three-Component Reactions: Another synthetic route involves three-component reactions where o-phenylenediamine reacts with isocyanides and carbonyl compounds under mild conditions, yielding various benzodiazepine derivatives including Lofendazam .

- Eco-Friendly Methods: Recent advancements emphasize green chemistry approaches using sustainable catalysts for the synthesis of Lofendazam, enhancing reaction efficiency while minimizing environmental impact .

Lofendazam has several applications in the pharmaceutical field:

- Anxiolytics: It is primarily used in treating anxiety disorders due to its calming effects.

- Sleep Aids: The sedative properties make it suitable for managing sleep-related issues.

- Anticonvulsants: Its potential use in seizure management highlights its versatility in therapeutic applications.

The compound's unique structure may also lead to novel applications in areas such as neuropharmacology and psychiatry.

Research on Lofendazam's interactions with biological systems indicates:

- GABA Receptor Modulation: The compound enhances GABAergic transmission, which is crucial for its anxiolytic and sedative effects.

- Drug Interactions: Studies suggest that Lofendazam may interact with other central nervous system depressants, necessitating caution when co-administered with substances like alcohol or opioids .

These interactions underscore the importance of understanding pharmacokinetics and pharmacodynamics in clinical settings.

Lofendazam shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are a few notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diazepam | Classic Benzodiazepine | Well-known anxiolytic; long half-life |

| Lorazepam | 1,4-Benzodiazepine | Shorter duration; used for sedation |

| Clonazepam | 1,5-Benzodiazepine | Anticonvulsant properties |

| Midazolam | Imidazobenzodiazepine | Rapid onset; commonly used in anesthesia |

Lofendazam's uniqueness lies in its imidazole fusion, which may provide distinct pharmacological profiles compared to these compounds, particularly regarding receptor selectivity and efficacy.

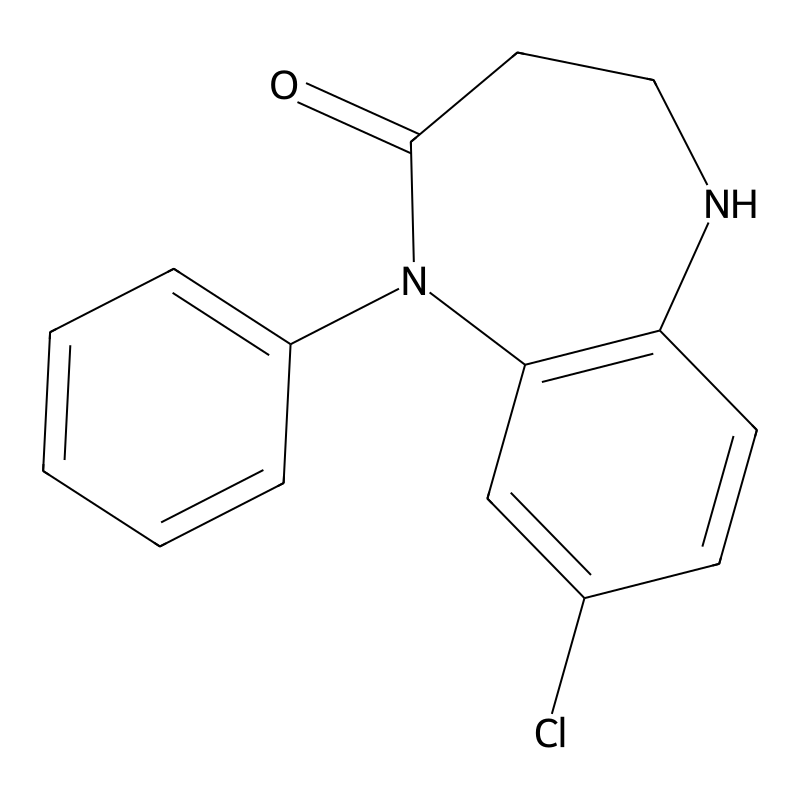

Lofendazam (IUPAC name: 8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) is a heterocyclic organic compound with the molecular formula $$ \text{C}{15}\text{H}{13}\text{ClN}_2\text{O} $$. Its structure consists of a fused benzene and diazepine ring system, with chlorine and phenyl substituents at positions 8 and 1, respectively. The compound's molecular weight is 272.73 g/mol, and it exhibits a density of 1.276 g/cm³, as determined by computational chemistry models.

Table 1: Key Physicochemical Properties of Lofendazam

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{13}\text{ClN}_2\text{O} $$ |

| CAS Registry Number | 29176-29-2 |

| EINECS Number | 249-488-9 |

| Boiling Point | 532.1°C at 760 mmHg |

| Refractive Index | 1.617 |

| Flash Point | 275.6°C |

The systematic nomenclature reflects its 1,5-benzodiazepine configuration, distinguishing it from the more prevalent 1,4-isomers. Alternative designations include the International Nonproprietary Name (INN) "lofendazam" and obsolete terms such as "lofendazamum" in Latin pharmacological literature.

Historical Development and Discovery

The synthesis of lofendazam emerged from mid-20th century efforts to expand the therapeutic utility of benzodiazepines. Following Leo Sternbach's landmark discovery of chlordiazepoxide (Librium®) in 1955 at Hoffmann-La Roche, pharmaceutical chemists systematically modified benzodiazepine ring substituents to optimize pharmacokinetic profiles. Lofendazam was first characterized as an active metabolite of arfendazam, a 1,5-benzodiazepine derivative investigated for anxiolytic properties in the 1970s.

Structural analysis reveals that lofendazam's development capitalized on emerging insights into the structure-activity relationships of benzodiazepines. Researchers recognized that shifting nitrogen atoms from the 1,4-positions to 1,5-positions altered receptor binding kinetics while maintaining sedative-hypnotic efficacy. Patent filings from the 1980s indicate commercial interest in lofendazam's metabolic stability compared to progenitor compounds, though it never achieved the widespread clinical adoption of 1,4-benzodiazepines like diazepam.

Classification Within Benzodiazepine Derivatives

Lofendazam belongs to the 1,5-benzodiazepine subclass, a pharmacologically distinct group characterized by nitrogen atoms at positions 1 and 5 of the diazepine ring. This structural divergence from classical 1,4-benzodiazepines results in modified γ-aminobutyric acid (GABA) receptor interactions and metabolic pathways.

Structural Comparison of Benzodiazepine Subclasses

1,4-Benzodiazepines (e.g., diazepam, lorazepam):

- Nitrogen atoms at positions 1 and 4

- Planar molecular conformation enhances GABA_A receptor binding

- Extensive hepatic metabolism via cytochrome P450

1,5-Benzodiazepines (e.g., lofendazam, clobazam):

- Nitrogen atoms at positions 1 and 5

- Non-planar ring structure reduces affinity for ω1 receptor subtypes

- Predominant glucuronidation pathways minimize active metabolites

The 1,5-configuration confers reduced lipophilicity compared to 1,4-analogs, influencing blood-brain barrier permeability and elimination half-life. Contemporary research highlights lofendazam's role as a structural template for designing benzodiazepines with attenuated dependence potential, owing to its selective receptor subtype modulation.

Lofendazam (8-chloro-1-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one) represents a prototypical member of the 1,5-benzodiazepine class, distinguished by the positioning of nitrogen atoms at the 1 and 5 positions of the seven-membered diazepine ring [1] [2] [3]. The molecular formula C15H13ClN2O corresponds to a molecular weight of 272.73 g/mol, with an exact mass of 272.0716 Da [1] [4] [5].

The compound exhibits an achiral structure with no defined stereocenters, as confirmed by stereochemical analysis indicating zero chiral centers and zero E/Z centers [3]. The empirical formula composition consists of carbon (66.06%), hydrogen (4.80%), chlorine (13.00%), nitrogen (10.27%), and oxygen (5.87%) [1]. The molecular architecture encompasses a fused tricyclic system comprising a benzene ring, a seven-membered diazepine ring, and a phenyl substituent at the N-1 position.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C15H13ClN2O | [1] [4] [5] |

| Molecular Weight | 272.73 g/mol | [1] [4] [5] |

| Exact Mass | 272.0716 Da | [1] |

| CAS Registry Number | 29176-29-2 | [1] [4] [5] |

| Stereochemistry | Achiral | [3] |

| Chiral Centers | 0 | [3] |

The structural framework of Lofendazam is characterized by the presence of a lactam functionality at the C-2 position, forming a seven-membered ring with nitrogen atoms at positions 1 and 5 [2]. The chlorine substituent at the 8-position of the benzene ring and the phenyl group attached to N-1 constitute the primary structural modifications that differentiate Lofendazam from other benzodiazepine derivatives [2]. Nuclear magnetic resonance studies have demonstrated that the heterocyclic diazepine ring adopts a cycloheptene-like chair conformation, with the N-1 nitrogen moving away from trigonal stereochemistry toward a flattened pyramidal structure [6] [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Lofendazam through both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses. In ¹H NMR spectroscopy, the aromatic protons of the phenyl ring and benzene system appear as multiplets in the region of 7.0-7.5 ppm for the phenyl protons and 6.7-7.2 ppm for the benzene ring protons [8] [9]. The methylene protons at C-3 typically appear as a triplet around 3.5-4.0 ppm, while the methylene protons at C-4 resonate as a triplet in the range of 2.6-3.2 ppm [10] [11]. The secondary amine proton (N-H) manifests as a broad singlet between 4.5-5.0 ppm [10] [11].

| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (phenyl) | 7.0-7.5 | Multiplet | 5H |

| Aromatic CH (benzene) | 6.7-7.2 | Multiplet | 3H |

| CH₂ (C-3) | 3.5-4.0 | Triplet | 2H |

| CH₂ (C-4) | 2.6-3.2 | Triplet | 2H |

| NH | 4.5-5.0 | Broad singlet | 1H |

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the carbon atoms within the molecular framework [9] [12]. The lactam carbonyl carbon (C=O) appears in the characteristic range of 165-175 ppm, representing the most deshielded carbon signal [12]. Aromatic carbons resonate between 120-140 ppm, displaying multiple peaks corresponding to the different electronic environments of the phenyl and benzene ring carbons [12]. The methylene carbons at C-3 and C-4 appear in the aliphatic region around 35-45 ppm [12].

Infrared Spectroscopy

Infrared spectroscopy provides diagnostic vibrational information characteristic of the benzodiazepine structural framework [13] [14]. The most prominent absorption band occurs in the region of 1660-1680 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the lactam functionality [13]. This band typically appears as a very strong absorption and serves as a diagnostic feature for benzodiazepine identification [13].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretching | 3300-3400 | Medium-strong | Secondary amine |

| C=O stretching | 1660-1680 | Very strong | Lactam carbonyl |

| C=N stretching | 1600-1630 | Strong | Imine functionality |

| Aromatic C=C | 1580-1610 | Medium-strong | Benzene/phenyl rings |

| C-Cl stretching | 750-850 | Medium | Chlorine substitution |

The nitrogen-hydrogen stretching vibration manifests as a medium to strong absorption between 3300-3400 cm⁻¹, characteristic of secondary amines in 1,5-benzodiazepines [13] [14]. The imine carbon-nitrogen stretching vibration appears as a strong band in the region of 1600-1630 cm⁻¹, representing a diagnostic feature of the diazepine ring system [13]. Aromatic carbon-carbon stretching vibrations occur as multiple bands between 1580-1610 cm⁻¹, corresponding to the benzene and phenyl ring systems [13]. The carbon-chlorine stretching vibration appears as a medium-intensity band between 750-850 cm⁻¹, confirming the presence of the chlorine substituent [13].

Mass Spectrometry

Mass spectrometric analysis of Lofendazam employs electrospray ionization techniques to generate protonated molecular ions for structural characterization [15] [16]. The molecular ion peak [M+H]⁺ appears at m/z 273, confirming the molecular weight of 272.73 Da [17] [15]. Sodium adduct formation [M+Na]⁺ produces a secondary peak at m/z 295, which can serve as additional molecular weight confirmation [15].

| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Identity | Fragmentation Process |

|---|---|---|---|

| 273 [M+H]⁺ | 100 | Protonated molecular ion | Initial ionization |

| 154 | 85 | Base peak fragment | N1-C2 bond cleavage |

| 119 | 60 | Benzodiazepine core | Further fragmentation |

| 91 | 25 | Tropylium ion | Phenyl rearrangement |

The fragmentation pattern of Lofendazam follows characteristic pathways observed in 1,5-benzodiazepine derivatives [15]. The base peak at m/z 154 results from cleavage of the N1-C2 bond with concomitant loss of the chlorobenzene moiety [15]. This fragmentation represents a major pathway involving the saturated seven-membered ring containing the nitrogen atoms [15]. Additional significant fragments include m/z 119, corresponding to the core benzodiazepine structure after further degradation, and m/z 91, representing the tropylium ion formed through rearrangement of the phenyl substituent [15] [18].

Crystallographic Data and Conformational Analysis

Crystallographic investigations of 1,5-benzodiazepine derivatives, including Lofendazam, have provided fundamental insights into the three-dimensional molecular architecture and conformational preferences [19] [20]. X-ray diffraction studies demonstrate that the seven-membered diazepine ring adopts a non-planar conformation, typically described as a boat-like or chair-like arrangement [20] [21].

The diazepine ring exhibits conformational flexibility, with two possible isoenergetic conformers representing mirror images of one another [20]. These conformers are designated as P (plus) or M (minus) based on the sign of the (O═)C–C(H₂)–N═C torsion angle [20]. Crystallographic analysis reveals that benzodiazepine crystals typically contain a 1:1 ratio of P and M conformers [20]. The angle formed by the C═N bond with the plane of the fused benzene ring ranges from 38.5° to 48.6° in crystalline benzodiazepine structures [20].

| Conformational Parameter | Value Range | Description |

|---|---|---|

| C═N bond angle to benzene plane | 38.5°-48.6° | Ring puckering |

| P/M conformer ratio | 1:1 | Mirror image conformers |

| Ring conformation | Boat/chair-like | Non-planar seven-membered ring |

Nuclear magnetic resonance conformational analysis has demonstrated that in deuteriochloroform solution, Lofendazam assumes a cycloheptene-like chair conformation [7]. The nitrogen atom at position 1 deviates from trigonal planar geometry toward a flattened pyramidal structure [7]. Lanthanide shift reagent studies have confirmed that the molecular ion complexation occurs through the imine nitrogen atom, influencing the conformational equilibrium [22].

The conformational preferences of Lofendazam are influenced by intramolecular interactions and crystal packing forces [19]. Hydrogen bonding patterns contribute to the stabilization of specific conformational arrangements in the solid state [19]. The phenyl substituent at N-1 adopts orientations that minimize steric interactions with the diazepine ring system while maintaining optimal π-π stacking interactions in crystalline environments [19].

Computational studies employing density functional theory methods have provided theoretical support for experimental conformational observations [23]. Molecular dynamics simulations have revealed the dynamic nature of the conformational interconversion between P and M forms, with energy barriers sufficiently low to permit rapid exchange at room temperature [21]. These computational investigations have confirmed that the preferred conformations observed crystallographically represent true energy minima rather than artifacts of crystal packing [23].